4-Methylpyridine-3-thiol

Overview

Description

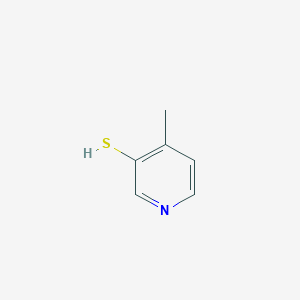

4-Methylpyridine-3-thiol is an organic compound with the molecular formula C6H7NS. It is a derivative of pyridine, characterized by a thiol group (-SH) attached to the third carbon of the pyridine ring and a methyl group (-CH3) attached to the fourth carbon. This compound is known for its distinctive odor and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyridine-3-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with thiourea under acidic conditions. The reaction typically proceeds as follows:

- 4-Methylpyridine is reacted with thiourea in the presence of hydrochloric acid.

- The mixture is heated to facilitate the reaction, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The methyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Methylpyridine-3-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with thiol-sensitive enzymes is a key aspect of its mechanism.

Comparison with Similar Compounds

4-Methylpyridine: Lacks the thiol group, making it less reactive in certain chemical reactions.

3-Methylpyridine-2-thiol: Has the thiol group in a different position, leading to different chemical and biological properties.

2-Methylpyridine-4-thiol: Another isomer with distinct reactivity and applications.

Uniqueness: 4-Methylpyridine-3-thiol is unique due to the specific positioning of the methyl and thiol groups, which confer distinct chemical reactivity and biological activity

Biological Activity

4-Methylpyridine-3-thiol, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by relevant data and case studies.

This compound is characterized by the presence of a thiol (-SH) group attached to a pyridine ring. This structural feature is crucial for its biological activity as thiols can form covalent bonds with various biomolecules, including proteins and enzymes. The mechanism of action involves:

- Covalent Bond Formation : The thiol group can interact with thiol-sensitive enzymes, potentially altering their function and leading to various biological effects.

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, which is vital for protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including:

- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrated antifungal activity against common fungal strains.

A comparative analysis of antimicrobial efficacy is presented in Table 1.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Key findings include:

- DPPH Radical Scavenging : The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

- Ferric Reducing Antioxidant Power (FRAP) : Enhanced reducing power was observed, supporting its role in mitigating oxidative damage.

Case Studies

Several case studies have highlighted the practical applications of this compound in biological settings:

- Study on Antimicrobial Effects :

- Antioxidant Evaluation :

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

- Therapeutic Applications : Further investigations into its use as an antimicrobial or antioxidant agent in clinical settings.

- Mechanistic Studies : Detailed studies to elucidate the specific molecular pathways affected by this compound.

- Synthesis of Derivatives : Development of novel derivatives to enhance biological activity and reduce potential toxicity.

Properties

IUPAC Name |

4-methylpyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDOSSDLJWOOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.